![molecular formula C28H41ClN8O8 B1447682 Boc-gln-gly-arg-amc hcl CAS No. 133448-21-2](/img/structure/B1447682.png)
Boc-gln-gly-arg-amc hcl
Overview
Description
“Boc-gln-gly-arg-amc hcl” is also known as “Boc-QGR-AMC”. It is a fluorogenic substrate for coagulation factor XIIa and trypsin . It is a synthetic compound with a molecular weight of 653.14 .
Molecular Structure Analysis
The molecular formula of “Boc-gln-gly-arg-amc hcl” is C28H41ClN8O8 . The IUPAC name is tert-butyl N-[(2S)-5-amino-1-[[2-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride .
Physical And Chemical Properties Analysis
“Boc-gln-gly-arg-amc hcl” has a molecular weight of 653.14 . It is recommended to be stored at temperatures below -15°C .
Relevant Papers
Scientific Research Applications
Coagulation Research
Boc-QGR-AMC: is a fluorogenic substrate used extensively in coagulation research. It serves as a substrate for coagulation factor XIIa and trypsin , enzymes that play a critical role in the blood coagulation cascade . By quantifying the enzymatic activity of these factors, researchers can better understand disorders related to abnormal clotting.
Enzyme Kinetics
In the study of enzyme kinetics, Boc-QGR-AMC is utilized to measure the reaction rates of trypsin-like serine proteases. The cleavage of this compound by the enzyme releases a fluorescent signal, which can be measured to determine the enzyme’s activity under various conditions .
Drug Development
This compound is instrumental in the development of new anticoagulant drugs. By serving as a synthetic substrate for key enzymes, it allows for the screening of potential inhibitors that could modulate the coagulation process, leading to therapeutic applications .
Cancer Research
Boc-QGR-AMC: can be used to monitor the activity of proteases in cancer cells. Proteases like trypsin are often upregulated in cancerous tissues, and their activity correlates with tumor progression and metastasis. Monitoring these enzymes’ activity can provide insights into the mechanisms of cancer proliferation .
Diagnostic Assays
In diagnostic assays, Boc-QGR-AMC is used to detect the presence and activity of trypsin-like enzymes in biological samples. This can be particularly useful in diagnosing diseases where protease activity is a biomarker, such as certain pancreatic disorders .
Hematology
In hematology, researchers use Boc-QGR-AMC to study various blood disorders, including hemophilia and thrombosis. By assessing the activity of coagulation factors, they can gain a deeper understanding of these conditions and develop targeted treatments .
Biochemical Pathway Analysis
Boc-QGR-AMC: aids in mapping biochemical pathways involving serine proteases. By tracking the enzymatic cleavage of this substrate, scientists can elucidate the roles of these enzymes in various physiological and pathological processes .
Educational Purposes
Lastly, Boc-QGR-AMC is used in academic settings for educational purposes. It helps students learn about enzyme-substrate interactions and the principles of fluorescence-based assays, providing a hands-on experience in biochemistry and molecular biology laboratories .
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O8.ClH/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4;/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32);1H/t18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJIQVVJEMIKHP-HLRBRJAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-gln-gly-arg-amc hcl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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